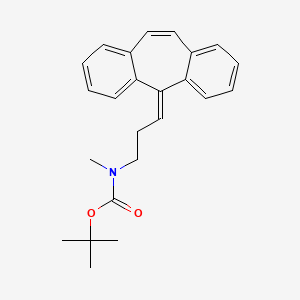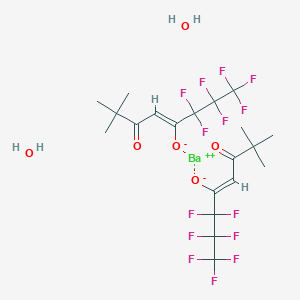
Desmethyl Boc-Cyclobenzaprine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Boc-Cyclobenzaprine is a derivative of Cyclobenzaprine, a centrally acting muscle relaxant. Cyclobenzaprine is commonly used to treat muscle spasms associated with acute musculoskeletal conditions. This compound is a protected metabolite of Cyclobenzaprine, often used in research and analytical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Boc-Cyclobenzaprine typically involves the protection of the amine group in Cyclobenzaprine followed by demethylation. The Boc (tert-butoxycarbonyl) group is used to protect the amine group during the reaction. The demethylation process can be achieved using various reagents such as boron tribromide or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethyl Boc-Cyclobenzaprine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Desmethyl Boc-Cyclobenzaprine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclobenzaprine and its metabolites.
Biology: Studied for its effects on muscle relaxation and its potential therapeutic applications.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of muscle spasms.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mécanisme D'action
The exact mechanism of action of Desmethyl Boc-Cyclobenzaprine is not fully understood. it is believed to act similarly to Cyclobenzaprine by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to a reduction in muscle spasms and pain. The compound primarily targets the brainstem and influences both gamma and alpha motor neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
Norcyclobenzaprine: A metabolite of Cyclobenzaprine with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant structurally similar to Cyclobenzaprine
Uniqueness
Desmethyl Boc-Cyclobenzaprine is unique due to its protected amine group, which allows for specific analytical and synthetic applications. Its stability and reactivity make it a valuable compound in research and industrial settings .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-24(2,3)27-23(26)25(4)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-16H,9,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZTVRMGHLWCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747549 |
Source


|
| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-04-3 |
Source


|
| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![D-[1-2H]Mannose](/img/structure/B583905.png)



![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)








